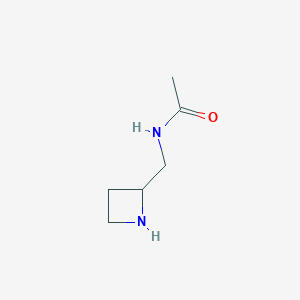

N-(2-Azetidinylmethyl)acetamide

Description

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

N-(azetidin-2-ylmethyl)acetamide |

InChI |

InChI=1S/C6H12N2O/c1-5(9)8-4-6-2-3-7-6/h6-7H,2-4H2,1H3,(H,8,9) |

InChI Key |

ILWSPBQCIUAGPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1CCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Azetidinylmethyl Acetamide and Analogues

Retrosynthetic Analysis and Strategic Disconnection Approaches for the N-(2-Azetidinylmethyl)acetamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the this compound core, two primary disconnection points are considered. The most logical disconnection is at the amide bond, as its formation is a reliable and well-established transformation. This leads to two key synthons: 2-(aminomethyl)azetidine and an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

A second strategic disconnection can be made within the azetidine (B1206935) ring itself. This four-membered ring is synthetically challenging to construct due to ring strain. A common approach involves the intramolecular cyclization of a 3-aminopropyl derivative bearing a suitable leaving group on the terminal carbon. This strategy transforms the problem of synthesizing the heterocyclic ring into the more straightforward task of preparing a functionalized acyclic precursor.

Targeted Synthesis of this compound

The targeted synthesis of this compound hinges on two critical stages: the formation of the azetidine ring and the subsequent amide bond formation.

Stereoselective and Enantioselective Synthesis Strategies for Azetidine Ring Formation

The construction of the azetidine ring with control over its stereochemistry is a significant challenge in organic synthesis. Intramolecular SN2 reactions are a frequently utilized method for creating the azetidine ring, where a nitrogen atom attacks a carbon with a leaving group, such as a halogen or mesylate. frontiersin.org

One effective strategy for achieving stereoselectivity is to start from a chiral precursor. For instance, the synthesis of chiral azetidine-2-carboxylic acid, a natural product found in sugar beets, provides a versatile building block. This chiral scaffold can then be further elaborated to introduce the desired aminomethyl side chain.

Another powerful approach is the use of strain-release driven reactions. For example, azabicyclo[1.1.0]butanes can undergo electrophile-induced spirocyclization-desilylation reactions to form a variety of substituted azetidines. nih.gov This method takes advantage of the inherent ring strain in the starting material to drive the formation of the less-strained azetidine ring. nih.gov

Efficient Amide Bond Formation Techniques within the Azetidinyl Structure

The formation of the amide bond between the 2-(aminomethyl)azetidine core and an acetyl group is typically a high-yielding and straightforward reaction. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (B128534) can be employed to facilitate this transformation.

Alternatively, the direct acylation of 2-(aminomethyl)azetidine with acetyl chloride or acetic anhydride in an appropriate solvent and in the presence of a base to scavenge the resulting acid provides a direct route to this compound. The choice of solvent and base is crucial to ensure high yields and minimize side reactions.

Divergent Synthetic Routes to this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of a diverse library of analogues. This is primarily achieved through modifications at the azetidine nitrogen and by incorporating other heterocyclic systems.

Exploration of N-Alkylation and N-Acylation Reactions

The secondary amine of the azetidine ring is a prime site for functionalization. N-alkylation can be achieved by reacting the core azetidine with various alkyl halides in the presence of a base. This allows for the introduction of a wide range of alkyl and arylalkyl substituents.

Similarly, N-acylation with different acyl chlorides or carboxylic acids (using coupling agents) can introduce a variety of acyl groups, leading to a diverse set of amides and ureas. These reactions are generally efficient and allow for the systematic exploration of the structure-activity relationship of these compounds.

Incorporation of Heterocyclic Moieties onto the Azetidinylacetamide Scaffold

To further expand the chemical space of this compound derivatives, other heterocyclic rings can be incorporated. This can be achieved by using a heterocyclic carboxylic acid in the amide bond formation step or by attaching a heterocyclic group to the azetidine nitrogen via N-alkylation.

Green Chemistry Principles Applied to Azetidinyl Acetamide (B32628) Synthesis

The synthesis of azetidine-containing compounds, including this compound, is progressively incorporating principles of green chemistry to mitigate environmental impact and enhance safety. Key advancements include the adoption of sustainable solvents and innovative reaction technologies like flow chemistry.

One of the primary focuses of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. In the context of synthesizing azetidine precursors, traditional solvents like tetrahydrofuran (B95107) (THF) are being substituted with greener options. Cyclopentylmethyl ether (CPME) has emerged as a promising sustainable solvent. uniba.itacs.orgnih.gov CPME is favored due to its high boiling point, low propensity for peroxide formation, and very low solubility in water, which simplifies work-up procedures and reduces the volume of organic solvent waste. uniba.it Research has demonstrated the successful use of CPME in the synthesis of functionalized azetidines, highlighting its potential applicability to the synthesis of this compound precursors. uniba.it

Continuous flow chemistry represents another significant leap towards a greener synthesis of azetidines. acs.orgnih.govacs.org This technology offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling reactive intermediates, and the potential for automation and scalability. uniba.it The use of flow microreactors allows for precise control over reaction parameters such as temperature and residence time, often leading to higher yields and purities. uniba.itresearchgate.net For instance, the generation and functionalization of lithiated azetidine intermediates, which are crucial for building the azetidine core, can be performed more safely and efficiently in a continuous flow system. uniba.itacs.orgnih.govacs.org This approach minimizes the risks associated with handling highly reactive organolithium compounds at low temperatures in batch reactors. acs.org

Furthermore, modern synthetic strategies are exploring the use of photocatalysis and earth-abundant metal catalysts, such as copper, to construct the azetidine ring. nih.govorganic-chemistry.org These methods can offer milder reaction conditions and avoid the use of toxic or precious metal catalysts, aligning with the principles of green chemistry. nih.gov For example, a general method for synthesizing azetidines involves a copper-catalyzed photoinduced radical cyclization of ynamides under visible light irradiation. nih.gov

Optimization of Reaction Conditions and Isolation Procedures

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions and the development of robust isolation protocols. This optimization process targets key variables such as temperature, reaction time, solvent, and the nature of reagents and catalysts to maximize product yield and minimize impurity formation.

In the synthesis of substituted azetidines, temperature control is critical. For instance, in flow synthesis protocols for C3-functionalized N-Boc-azetidines, adjusting the temperature can significantly impact the yield of the desired product versus side products. uniba.it Initial attempts to conduct flow sequences at temperatures ranging from -30 °C to 25 °C resulted in low yields or system clogging, leading to the identification of -50 °C as an ideal temperature for the process. uniba.it

The choice of base and solvent system is also paramount. Studies on the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, a related amide synthesis, have shown that the selection of the base (e.g., KOH vs. organic bases like triethylamine) and solvent (e.g., acetonitrile) dramatically affects reaction efficiency and duration. nih.gov Similarly, the final step in synthesizing this compound, the acylation of a 2-(aminomethyl)azetidine precursor with an acetylating agent, would require optimization of the base, solvent, and temperature to ensure complete reaction and high purity.

The development of telescoped continuous flow protocols, where multiple reaction steps are performed sequentially in a flow reactor without intermediate isolation, represents a significant optimization. researchgate.net This approach not only improves efficiency but also minimizes waste and potential product loss during purification steps. researchgate.net

The isolation and purification of the final product and its intermediates are crucial for obtaining high-purity compounds. Typical procedures involve aqueous work-up to remove inorganic salts and water-soluble impurities, followed by extraction with an organic solvent. The crude product is then often purified using column chromatography on silica (B1680970) gel. The choice of eluent system for chromatography is another parameter that requires optimization to achieve efficient separation. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain the crystalline product.

Table 1: Optimization of Solvent and Temperature in Batch Synthesis of a C3-Functionalized Azetidine uniba.it

Table 2: Optimization of a C3-Functionalized Azetidine Synthesis in a Continuous Flow System uniba.it

Sophisticated Structural Characterization and Conformational Analysis of N 2 Azetidinylmethyl Acetamide

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D-NMR) for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural assignment of organic molecules. For N-(2-Azetidinylmethyl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete assignment of all proton and carbon resonances and to establish connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit characteristic signals for the azetidine (B1206935) ring protons, the methylene (B1212753) bridge protons, and the acetamide (B32628) group protons. The chemical shifts and coupling patterns of the azetidine ring protons are particularly informative about the ring's conformation. Due to the ring strain, these protons often display complex splitting patterns. The acetamide N-H proton would likely appear as a broad singlet, and its chemical shift could be solvent and concentration-dependent due to hydrogen bonding. The methyl protons of the acetamide group would present as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon framework. Distinct signals would be observed for the two non-equivalent carbons of the azetidine ring, the methylene bridge carbon, the carbonyl carbon of the acetamide group, and the methyl carbon. The chemical shift of the carbonyl carbon is typically found in the downfield region (around 170 ppm).

2D-NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for assembling the molecular structure.

COSY experiments would reveal proton-proton coupling networks, confirming the connectivity between the azetidine ring protons and the methylene bridge protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the acetamide fragment to the azetidinylmethyl moiety. For instance, correlations would be expected between the methylene bridge protons and the carbonyl carbon, as well as between the acetamide methyl protons and the carbonyl carbon.

A study on N-benzyl-N-(furan-2-ylmethyl) acetamide demonstrated the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution using 1D and 2D NMR techniques, a phenomenon that could also be relevant to the conformational dynamics of this compound. scielo.br

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| Azetidine-CH₂ (C3) | ~2.0-2.5 | ~25-35 | Multiplet | |

| Azetidine-CH (C2) | ~3.5-4.0 | ~50-60 | Multiplet | Chiral center |

| Azetidine-CH₂ (C4) | ~3.0-3.5 | ~45-55 | Multiplet | |

| Methylene-CH₂ | ~3.2-3.7 | ~40-50 | Multiplet | |

| Acetamide-CH₃ | ~1.9-2.1 | ~20-25 | Singlet | |

| Acetamide-NH | Variable | - | Broad Singlet | |

| Acetamide-C=O | - | ~170 | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. Another key feature would be the N-H stretching vibration of the secondary amide, which usually appears as a single sharp band around 3300 cm⁻¹. The C-N stretching vibration of the amide would also be observable, typically in the 1200-1400 cm⁻¹ range. The C-H stretching vibrations of the alkyl groups would be found around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-C and C-N stretching vibrations within the azetidine ring would be observable. The symmetric C=O stretching vibration may also be Raman active. Comparing the IR and Raman spectra can provide insights into the molecular symmetry.

For acetamide, the C-N stretching peaks have been identified at 1148, 1230, 1336, and 1389 cm⁻¹ in some contexts. researchgate.net A study on acrylamide (B121943) identified the amide I and II bands in the infrared spectra and assigned frequencies for the v(C-N) bond. bohrium.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide | N-H Stretch | ~3300 | IR |

| Alkyl | C-H Stretch | 2850-3000 | IR, Raman |

| Amide | C=O Stretch (Amide I) | 1630-1680 | IR, Raman |

| Amide | N-H Bend (Amide II) | 1510-1570 | IR |

| Azetidine/Methylene | CH₂ Bend | ~1450 | IR |

| Amide | C-N Stretch | 1200-1400 | IR, Raman |

Mass Spectrometry (EI-MS, ESI-MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak (M⁺·) for this compound should be observable, confirming its molecular weight. Key fragmentation pathways would likely involve the cleavage of the strained azetidine ring and the amide bond. Alpha-cleavage adjacent to the nitrogen atom in the azetidine ring is a probable fragmentation route. Loss of the acetamide group or fragments thereof would also be expected.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight with high accuracy. In some cases, adducts with sodium ([M+Na]⁺) or other cations may also be observed. By adjusting the cone voltage, fragmentation can be induced (in-source CID), providing structural information similar to that obtained from EI-MS. Two-dimensional mass spectrometry (2D MS) is an advanced technique that can correlate precursor and fragment ions with ultra-high accuracy, which could be applied to differentiate isomers or closely related structures. nih.gov

A common fragmentation pattern for amides is the McLafferty rearrangement, although this is more prevalent in primary amides. libretexts.org For secondary amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. libretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 128 | [M]⁺· | Molecular Ion |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical |

| 85 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 71 | [C₄H₉N]⁺ | Cleavage of the C-N amide bond |

| 57 | [C₃H₇N]⁺· | Azetidine ring fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry.

For this compound, an X-ray crystal structure would reveal the precise conformation of the azetidine ring, which is likely to be puckered rather than planar to alleviate ring strain. It would also show the orientation of the acetamide side chain relative to the ring. Furthermore, X-ray crystallography is unparalleled in its ability to map out intermolecular interactions, such as hydrogen bonds. It is highly probable that the amide N-H group would act as a hydrogen bond donor, and the carbonyl oxygen would act as a hydrogen bond acceptor, leading to the formation of extended networks in the crystal lattice. These hydrogen bonding patterns significantly influence the crystal packing and physical properties of the compound.

In a related structure, 2-azido-N-(4-methylphenyl)acetamide, N—H⋯O hydrogen bonds were observed to form zigzag chains extending through the crystal lattice. nih.govresearchgate.net

Conformational Preferences and Dynamics of the Azetidine Ring and Acetamide Side Chain

The conformational landscape of this compound is defined by the interplay between the puckered azetidine ring and the rotational freedom of the acetamide side chain.

Azetidine Ring Puckering: The four-membered azetidine ring is not planar and undergoes a puckering motion to minimize steric and torsional strain. The degree of puckering and the preferred conformation can be influenced by the nature and orientation of the substituent at the 2-position. Computational modeling, in conjunction with NMR data (particularly nuclear Overhauser effect, NOE, data), can be used to probe the conformational equilibrium of the ring.

Acetamide Side Chain Rotation: The C-N bond of the amide group has a significant degree of double bond character due to resonance, which restricts rotation and can lead to the existence of cis and trans isomers. For secondary amides, the trans conformation is generally more stable. However, the presence of the bulky azetidinylmethyl group could influence this preference. Additionally, rotation around the C-C and C-N single bonds of the side chain will give rise to multiple possible conformers. Variable-temperature NMR studies can provide insights into the energy barriers for these rotational processes.

Computational studies on acetamide itself have shown that the CCON and CNH2 fragments can become pyramidal upon electronic excitation. researchgate.net Conformational analysis of related N,N-diethyl-2-[(4'-substituted) phenylthio]acetamides has revealed the existence of stable gauche and cis conformers. nih.gov

Chiral Analysis Techniques for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the 2-position of the azetidine ring, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial, especially in a pharmaceutical context, as different enantiomers can exhibit distinct pharmacological activities.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs based on polysaccharides, proteins, or synthetic polymers can be screened to achieve optimal separation.

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC can also be employed. The compound is typically derivatized with a chiral reagent before analysis on a chiral column.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent to an NMR sample of a racemic mixture can induce diastereomeric interactions, causing the signals of the two enantiomers to become chemically non-equivalent and thus resolvable in the NMR spectrum. This allows for the direct determination of the enantiomeric ratio.

A general procedure for the synthesis of amides often involves purification by chromatographic methods, which can be adapted for chiral separations. rsc.org

Computational and Theoretical Investigations of N 2 Azetidinylmethyl Acetamide

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of N-(2-Azetidinylmethyl)acetamide. These calculations can determine the molecule's three-dimensional geometry with high precision, identifying the most stable conformation by minimizing its energy.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates the molecule is more prone to chemical reactions.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. The MEP map highlights regions that are electron-rich (negative potential), typically associated with lone pairs on oxygen or nitrogen atoms, and regions that are electron-poor (positive potential), usually around hydrogen atoms attached to heteroatoms. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to how the molecule interacts with biological targets.

Table 1: Predicted Quantum Chemical Properties of this compound

| Property | Predicted Value/Information | Significance |

| HOMO-LUMO Energy Gap | Dependent on calculation basis set | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Negative potential near carbonyl oxygen and nitrogen atoms. | Predicts sites for electrophilic attack and hydrogen bonding. |

| Dipole Moment | Non-zero value expected | Influences solubility and ability to interact with polar environments. |

Molecular Docking Studies of this compound with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, these studies are essential for hypothesizing its mechanism of action and identifying potential protein targets.

Docking simulations place this compound into the binding site of a target protein, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A lower binding energy typically signifies a more stable and favorable interaction.

The analysis of the docked pose reveals a detailed profile of the intermolecular interactions. For this compound, key interactions would likely include:

Hydrogen Bonds: The acetamide (B32628) group's carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The nitrogen atom within the azetidine (B1206935) ring can also serve as a hydrogen bond acceptor.

Hydrophobic Interactions: The methylene (B1212753) groups in the azetidine ring and the linker can form van der Waals interactions with nonpolar amino acid residues in the protein's binding pocket.

These interactions are critical for the stability of the ligand-protein complex. For instance, in studies of related azetidinyl-containing compounds, specific hydrogen bonds to residues like glutamine or histidine have been shown to be crucial for anchoring the ligand within the active site.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the structure of this compound and its likely interaction profile, a pharmacophoric model can be constructed.

The key features would include:

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen.

A Hydrogen Bond Donor (HBD): The amide (N-H) group.

A second Hydrogen Bond Acceptor: The azetidine ring nitrogen.

Hydrophobic/Aliphatic Centers: The azetidine ring itself and the linking ethyl group.

Identifying these features allows for the virtual screening of large compound libraries to find other molecules with a similar pharmacophoric pattern that might exhibit similar biological activity. It also guides the design of new analogues with potentially improved potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidinyl Acetamide Analogues

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structures of a series of compounds and their biological activity.

For a series of azetidinyl acetamide analogues, a QSAR model can be developed to predict a specific non-clinical biological endpoint, such as the inhibition of a particular enzyme. This process involves:

Data Collection: Assembling a dataset of azetidinyl acetamide analogues with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that links the descriptors to the activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A successful QSAR model can then be used to predict the activity of newly designed, unsynthesized analogues, saving significant time and resources in the drug discovery pipeline.

The core of a QSAR model lies in its molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. The analysis of these descriptors reveals which properties are most influential on the biological activity of azetidinyl acetamide analogues.

Table 2: Common Molecular Descriptors and Their Potential Influence for Azetidinyl Acetamide QSAR

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Topological | Wiener Index | Describes molecular branching and size, which can affect how the molecule fits into a binding pocket. |

| Electronic | Partial Charges | Influences the strength of electrostatic interactions and hydrogen bonds with the target protein. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's ability to cross cell membranes and engage in hydrophobic interactions. |

| Steric | Molecular Volume | Determines the overall size and shape of the molecule, critical for steric complementarity with the binding site. |

By analyzing the coefficients of these descriptors in the final QSAR equation, researchers can understand whether, for example, increasing hydrophobicity or decreasing molecular size is likely to lead to a more active compound. This provides a clear, rational basis for the design of the next generation of analogues. For instance, QSAR models for similar heterocyclic compounds have shown that specific electronic properties at the amide position can be critical for enhancing inhibitory activity.

Molecular Dynamics Simulations for Dynamic Ligand-Receptor Interactions and Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful lens to investigate the time-resolved behavior of this compound at an atomic level. These simulations, by solving Newton's equations of motion for a system of atoms and molecules, can elucidate the dynamic nature of ligand-receptor interactions and map the conformational landscape of the molecule.

While direct MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous systems, such as N-methylacetamide (NMA), which serves as a fundamental model for the peptide bond. chemrxiv.org For this compound, MD simulations would typically involve placing the molecule in a simulated physiological environment, often a box of water molecules with appropriate ions, and observing its behavior over time.

Dynamic Ligand-Receptor Interactions:

To understand how this compound interacts with a biological target, MD simulations can be initiated with the ligand docked into the receptor's binding site. The simulation would then reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the role of water molecules in mediating these interactions. For instance, studies on related acetamide derivatives have highlighted the importance of hydrogen bonding interactions with specific amino acid residues like Arginine and Phenylalanine in target enzymes. researcher.life The azetidine ring of this compound, with its secondary amine, can act as both a hydrogen bond donor and acceptor, and the acetamide group also presents hydrogen bonding capabilities. MD simulations would quantify the lifetimes and geometries of these hydrogen bonds, providing a dynamic picture of the binding event.

Conformational Sampling:

This compound possesses several rotatable bonds, leading to a range of possible three-dimensional conformations. The relative orientation of the azetidine ring and the acetamide group is crucial for its biological activity. MD simulations, often enhanced with techniques like metadynamics, can explore the conformational space of the molecule, identifying low-energy, stable conformations and the energy barriers between them. chemrxiv.org This is critical as the biologically active conformation may not be the lowest energy state in isolation but rather the one adopted upon binding to a receptor. Research on other N-substituted acetamides has demonstrated the existence of multiple rotameric forms in solution, which can be characterized by computational methods. researchgate.net

A hypothetical MD simulation study on this compound could yield data such as those presented in the table below, illustrating the dynamic properties of its key interactions and conformational states.

| Parameter | Simulated Value | Significance |

| RMSD of Ligand | 1.5 ± 0.3 Å | Indicates the stability of the ligand's position within the binding site over the simulation time. |

| Key H-Bond Occupancy | Azetidine N-H···Asp128: 75% | Highlights a stable hydrogen bond critical for binding affinity. |

| Acetamide C=O···Arg50: 62% | Suggests another significant, albeit more transient, hydrogen bonding interaction. | |

| Dominant Dihedral Angle | C-C-N-C (acetamide): 175° ± 10° | Characterizes the preferred trans conformation of the amide bond. |

| Solvent Accessible Surface Area (SASA) | 150 Ų (bound) vs. 250 Ų (unbound) | Shows burial of the ligand's surface upon binding, indicating a significant hydrophobic contribution. |

This table presents hypothetical data for illustrative purposes.

Cheminformatics Approaches for Virtual Screening and Lead Optimization (non-clinical)

Cheminformatics provides a suite of computational tools to manage, analyze, and model chemical information, playing a vital role in the early, non-clinical stages of drug discovery. For a compound like this compound, these approaches can be instrumental in identifying potential biological targets and in guiding the design of more potent and selective analogs.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. If a target for this compound is hypothesized or identified, two main types of virtual screening could be employed:

Ligand-based virtual screening: If other molecules with known activity against the target exist, their structures can be used to build a model. This model can then be used to screen for other compounds with similar properties. Techniques like 2D fingerprint similarity searching or 3D shape-based screening (e.g., ROCS - Rapid Overlay of Chemical Structures) would compare this compound to the known actives.

Structure-based virtual screening: If the 3D structure of the target protein is known, molecular docking can be used to predict the binding mode and affinity of this compound. This involves computationally placing the molecule into the binding site of the receptor and scoring the interaction. This approach can help to prioritize it for further experimental testing.

Lead Optimization:

Once an initial hit compound like this compound is identified, cheminformatics plays a crucial role in optimizing its properties to generate a lead compound. This process involves making systematic modifications to the chemical structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

For this compound, a lead optimization campaign could involve:

Quantitative Structure-Activity Relationship (QSAR) studies: By synthesizing and testing a series of analogs of this compound, a QSAR model can be developed. This model would mathematically relate the chemical properties of the molecules to their biological activity. For example, exploring different substituents on the azetidine ring or modifying the acetamide group could lead to a model that predicts the activity of new, unsynthesized compounds.

In silico ADME prediction: Various computational models can predict properties like solubility, permeability, metabolic stability, and potential for off-target effects. These predictions can help to identify potential liabilities of this compound early on and guide modifications to mitigate them. For instance, if the compound is predicted to have poor oral bioavailability, modifications could be made to enhance its absorption.

The table below illustrates the kind of data that would be generated and analyzed in a cheminformatics-driven lead optimization effort starting from a hypothetical hit compound.

| Compound | Modification | Predicted Affinity (pIC50) | Predicted LogP | Predicted hERG Blockade |

| This compound (Hit) | - | 6.2 | 1.5 | Low |

| Analog 1 | Add methyl group to azetidine N | 6.5 | 1.9 | Low |

| Analog 2 | Replace acetamide with sulfonamide | 5.8 | 1.3 | Low |

| Analog 3 | Add fluoro group to acetamide methyl | 6.3 | 1.6 | Low |

This table presents hypothetical data for illustrative purposes.

Through these iterative cycles of design, prediction, and synthesis, cheminformatics accelerates the process of transforming a promising hit compound into a viable drug candidate for further preclinical development.

Molecular Mechanisms and Preclinical Biological Activity Research for N 2 Azetidinylmethyl Acetamide

In Vitro Enzyme Inhibition Kinetics and Characterization

The in vitro inhibitory effects of acetamide (B32628) compounds have been evaluated against numerous enzymes. For instance, derivatives of N-phenylacetamide have been synthesized and tested for their inhibitory activity against human carbonic anhydrase isoforms, with some showing potent inhibition. nih.gov Similarly, other acetamide derivatives have been investigated as inhibitors of enzymes such as α-glucosidase, cholinesterases, and β-secretase. nih.govresearchgate.net

Specificity and Selectivity Profiling against Enzyme Panels

The specificity and selectivity of acetamide compounds are crucial for their potential as research tools or therapeutic leads. Studies on various acetamide derivatives have demonstrated a range of selectivity profiles. For example, certain N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates displayed selective inhibition of specific human carbonic anhydrase isoforms (hCA I, II, IX, and XII). nih.gov In another study, N-substituted acetamide derivatives were identified as highly selective antagonists for the P2Y14 receptor. nih.gov However, based on currently available scientific literature, a specific enzyme panel profiling for N-(2-Azetidinylmethyl)acetamide has not been reported.

Mechanistic Classification of Enzyme Inhibition (e.g., competitive, non-competitive)

The mechanism of enzyme inhibition is a key aspect of characterizing a compound's activity. For various acetamide derivatives, different mechanisms have been elucidated. For example, kinetic studies of a potent α-glucosidase inhibiting acetamide derivative revealed a competitive mode of action. researchgate.net In contrast, another study on an acetamide derivative showed an uncompetitive mode of inhibition against tyrosinase. researchgate.net Research on nicotinamide (B372718) N-methyl transferase (NNMT) inhibitors, which are nicotinamide analogs, has shown that the methylated product of the inhibitor can act as a potent inhibitor of the enzyme. nih.gov The specific mechanistic classification of enzyme inhibition for this compound has not been detailed in published research.

Receptor Binding Studies and Ligand-Receptor Interaction Analysis

Receptor binding assays are fundamental in understanding how a compound interacts with its molecular target. For instance, N-substituted acetamide derivatives have been identified as potent P2Y14 receptor antagonists, with molecular docking studies and crystallographic analysis helping to elucidate the ligand-receptor interactions. nih.gov Similarly, molecular docking has been used to predict the interactions between a synthesized 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide ligand and the insulin-like growth factor-1 receptor (IGF-1R). researchgate.net While these studies highlight the approaches used to analyze ligand-receptor interactions for acetamide compounds, specific receptor binding data and interaction analysis for this compound are not currently available in the scientific literature.

Cellular Pathway Modulation Studies in Relevant Research Cell Lines

The effects of acetamide compounds on cellular pathways are often investigated in relevant research cell lines to understand their biological impact.

Investigation of Cellular Signaling Cascade Interventions

Various acetamide derivatives have been shown to intervene in cellular signaling cascades. One study demonstrated that an N-substituted acetamide derivative, acting as a P2Y14R antagonist, could decrease inflammatory factor release and cell pyroptosis through the NLRP3/gasdermin D (GSDMD) signaling pathway. nih.gov Another compound, N-(2-hydroxyphenyl)acetamide, was found to down-regulate the mRNA expression of iNOS and NF-κB p50 in a mouse model of acute kidney injury. nih.gov Research on N-acetylglutamic acid in plants has shown it can enhance the expression of genes involved in oxidative stress responses, potentially through histone acetylation. frontiersin.org Specific investigations into the cellular signaling cascade interventions of this compound have not been reported.

Effects on Cellular Processes (e.g., proliferation, apoptosis, oxidative stress) in Research Models

The influence of acetamide derivatives on fundamental cellular processes has been a subject of investigation.

Proliferation: Certain N-phenylacetamide-based sulfonamides have demonstrated cytotoxic effects and selectivity towards specific cancer cell lines, such as the A549 lung cell line, indicating an impact on cell proliferation. nih.gov

Apoptosis and Necrosis: The phenanthridinone derivative 2-(dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide (PJ34) is known to inhibit poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in the cellular response to DNA damage and in the regulation of cell death pathways like necrosis. nih.govnih.gov Apoptosis is a highly regulated form of cell death, distinct from the chaotic process of necrosis. nih.govnih.gov

Oxidative Stress: Several studies have explored the role of acetamide-related compounds in modulating oxidative stress. N-(2-hydroxy phenyl) acetamide was found to alter oxidative stress markers in a study of adjuvant-induced arthritis in rats. nih.gov Similarly, this compound and its gold nanoparticle conjugation were shown to ameliorate kidney inflammation and injury in an animal model by attenuating oxidative injury. nih.gov N-acetylcysteine, a related compound, has also been studied for its effects on oxidative stress. nih.govresearchgate.net

While these findings illustrate the diverse effects of various acetamide compounds on cellular processes, specific data on the effects of this compound on proliferation, apoptosis, or oxidative stress in research models is not present in the current body of scientific literature.

Investigation in Preclinical In Vivo Models for Mechanistic Insights (without focus on efficacy or safety outcomes)

Preclinical in vivo models are crucial for understanding how a compound interacts with a biological system and to elucidate its mechanism of action. For azetidine (B1206935) derivatives, such studies have been employed to confirm target engagement and to understand the physiological consequences of their activity.

While no specific in vivo mechanistic studies for this compound have been reported, research on other azetidine-containing molecules provides a framework for potential investigations. For instance, studies on bicyclic azetidines developed as antimalarial agents have utilized mouse models of Plasmodium falciparum infection. These studies, beyond demonstrating efficacy, can offer insights into the compound's mechanism, such as its ability to target specific life cycle stages of the parasite in a living organism. acs.org

Furthermore, in the context of cancer therapeutics, in vivo models are used to demonstrate that a compound interacts with its intended molecular target within the tumor. For example, a series of pyrazinamide-based MerTK inhibitors featuring an azetidine-benzoxazole substituent were evaluated in a murine syngeneic tumor model. These studies confirmed that the compound engaged with the MerTK target in vivo, a critical mechanistic step in its anti-cancer activity. nih.gov Such an approach could be theoretically applied to this compound to determine its target engagement in a relevant disease model.

Structure-Mechanism Relationship (SMR) Studies for this compound Analogues

Structure-Mechanism Relationship (SMR) studies, a detailed extension of Structure-Activity Relationship (SAR) studies, aim to understand how the chemical structure of a compound influences its biological mechanism. For analogues of this compound, such as other substituted azetidines, research has focused on how modifications to the azetidine ring and its substituents impact their interaction with biological targets.

Azetidine-2-carboxamide Analogues as STAT3 Inhibitors

A series of (R)-azetidine-2-carboxamide analogues have been developed as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a target in cancer therapy. acs.org The core structure of these compounds, an azetidine ring with an amide linkage, is analogous to this compound.

The stereochemistry of the azetidine ring was found to be crucial for activity. The (R)-enantiomer of the azetidine-2-carboxamides was consistently more potent than the (S)-enantiomer. acs.org Furthermore, moving the carboxamide group from the 2-position to the 3-position on the azetidine ring resulted in a loss of activity, highlighting the importance of the substituent's position for interacting with the STAT3 protein. acs.org

Modifications to the amide group and other parts of the molecule also provided significant insights. The conversion of the carboxylic acid moiety to a methyl ester or a methyl amide improved cellular potency, likely by enhancing cell permeability. acs.org This suggests that for this compound, the acetamide group may contribute favorably to its pharmacokinetic properties.

The following table summarizes the structure-activity relationships for some of the azetidine-2-carboxamide analogues as STAT3 inhibitors.

| Compound Analogue | Modification | Impact on STAT3 Inhibition | Reference |

| (S)-azetidine-2-carboxamide | Change of stereochemistry from (R) to (S) | Decreased potency | acs.org |

| Azetidine-3-carboxamide | Shift of carboxamide from position 2 to 3 | Loss of activity | acs.org |

| Methyl ester derivatives | Esterification of the carboxylic acid | Lower cell-free potency but improved cellular activity | acs.org |

| Methyl amide derivatives | Conversion of the carboxylic acid to a methyl amide | Lower cell-free potency but improved cellular activity | acs.org |

Azetidine Analogues as GABA Uptake Inhibitors

In another study, azetidine derivatives were investigated as inhibitors of GABA uptake transporters (GATs), which are targets for anticonvulsant drugs. nih.gov This research explored azetidine-2-ylacetic acid and azetidine-3-carboxylic acid derivatives, which are structural relatives of this compound.

The position of the acidic functional group on the azetidine ring was a key determinant of activity. Azetidin-2-ylacetic acid derivatives generally showed higher potency at the GAT-1 transporter compared to the azetidine-3-carboxylic acid analogues. nih.gov This again underscores the critical role of the substituent positioning on the azetidine scaffold.

Furthermore, the nature of the N-substituent on the azetidine ring was crucial for potency. Lipophilic N-substituents, such as a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl moiety, led to the highest potency at GAT-1. nih.gov This indicates that for this compound, modifications to the acetamide nitrogen or other parts of the molecule could significantly modulate its biological activity. The replacement of the carboxylic acid group with a bioisosteric tetrazole ring resulted in a loss of potency, suggesting that the carboxylic acid group itself is important for the interaction with the GABA transporters. nih.gov

The table below outlines the structure-activity relationships for these azetidine analogues as GABA uptake inhibitors.

| Compound Analogue | Modification | Impact on GABA Uptake Inhibition | Reference |

| Azetidine-3-carboxylic acid derivatives | Shift of the acidic group from position 2 (as in azetidin-2-ylacetic acid) to position 3 | Generally lower potency at GAT-1 | nih.gov |

| N-unsubstituted derivatives | Lack of a lipophilic N-substituent | Lower potency | nih.gov |

| Derivatives with N-lipophilic substituents | Addition of bulky, lipophilic groups to the azetidine nitrogen | Highest potency at GAT-1 | nih.gov |

| Tetrazole derivatives | Replacement of the carboxylic acid with a tetrazole ring | No potency | nih.gov |

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is no specific information available in publicly accessible research databases and scientific repositories.

The performed searches for "this compound" across various contexts, including its use as a chemical probe, its synthesis, its application as a synthetic building block, its incorporation into conjugates and hybrid molecules, and its role in fragment-based drug discovery, did not yield any relevant results.

The search results did provide general information on other acetamide derivatives and broader chemical methodologies. For instance, literature exists on the synthesis and application of compounds such as 2-azido-N-(4-methylphenyl)acetamide and other N-substituted acetamide derivatives. nih.govnih.gov Additionally, general principles of creating hybrid molecules and utilizing building blocks in complex molecular construction are well-documented. researchgate.netnih.gov Methodologies like fragment-based drug discovery are also extensively described in the scientific literature. mdpi.com

However, none of the retrieved sources directly mention or provide any data on "this compound." This indicates a lack of published research on this specific compound, making it impossible to generate the requested detailed article. Without primary or secondary research findings, any attempt to create the specified content would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of foundational scientific data.

Advanced Analytical Methodologies for N 2 Azetidinylmethyl Acetamide Research

Development and Validation of Chromatographic Techniques for Research Sample Analysis

No specific methods for the development and validation of chromatographic techniques for the analysis of N-(2-Azetidinylmethyl)acetamide in research samples have been documented in peer-reviewed literature.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, PDA, ELSD)

There are no published HPLC methods detailing the specific column chemistry, mobile phase composition, flow rate, and detector parameters (UV wavelength, PDA scan range, or ELSD settings) for the quantification or qualification of this compound.

Gas Chromatography (GC) and Coupled Techniques (GC-MS)

Similarly, information regarding the suitability of gas chromatography for the analysis of this compound, including derivatization procedures, column types, temperature programs, and mass spectrometry ionization and fragmentation patterns, is not available in the public research record.

Advanced Spectrometric Methods for Quantitative and Qualitative Analysis in Complex Research Matrices

While advanced spectrometric methods are routinely used for compound analysis, no studies have been published that detail their application to this compound. This includes a lack of information on techniques such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for its sensitive and selective detection in complex biological or environmental matrices.

Characterization of Degradation Pathways and Stability in Research Environments

Forced degradation studies are crucial for understanding a compound's stability profile. However, no research has been published that characterizes the degradation pathways of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). As a result, its intrinsic stability and the identity of its potential degradation products remain unknown.

Emerging Research Frontiers and Future Perspectives for N 2 Azetidinylmethyl Acetamide

Integration of Artificial Intelligence and Machine Learning in Azetidinyl Acetamide (B32628) Design and Optimization Research

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the design and optimization of novel molecules, including azetidine (B1206935) derivatives. scispace.com Machine learning (ML) algorithms are increasingly being employed to navigate the vast chemical space and predict the properties of new compounds, thereby accelerating the discovery process. youtube.com

In the context of azetidinyl acetamides, AI and ML can be leveraged in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of novel N-(2-azetidinylmethyl)acetamide analogues. nih.gov By training on existing datasets of azetidine derivatives with known activities, these models can identify key structural features that correlate with desired biological endpoints, guiding the design of more potent and selective compounds. nih.gov

De Novo Design: Generative AI models can propose entirely new azetidinyl acetamide structures with optimized properties. youtube.com These models learn the underlying patterns of chemical structures and can generate novel molecules that are predicted to have high affinity for a specific biological target or possess desired physicochemical properties. youtube.com

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to complex this compound analogues. nih.gov These tools analyze the target molecule and suggest a sequence of reactions to produce it from readily available starting materials, saving significant time and resources in the laboratory. nih.gov

The integration of AI and ML into the research pipeline for azetidinyl acetamides holds the promise of accelerating the discovery of new drug candidates and functional materials by making the design-make-test-analyze cycle more efficient and data-driven. nih.gov

Table 1: Applications of AI/ML in Azetidinyl Acetamide Research

| Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling (QSAR) | Predicts biological activity based on chemical structure. | Faster identification of potent and selective compounds. |

| Generative Design | Proposes novel molecular structures with desired properties. | Discovery of innovative drug candidates and materials. |

| Retrosynthesis Planning | Suggests efficient synthetic routes to target molecules. | Reduced time and cost of chemical synthesis. |

Novel Catalytic and Flow Chemistry Approaches for this compound Synthesis

The synthesis of the azetidine ring can be challenging due to its inherent ring strain. medwinpublishers.com However, recent advances in catalysis and flow chemistry are providing more efficient and sustainable methods for the preparation of this compound and its derivatives. acs.orgrsc.org

Catalytic Methods: Modern catalytic systems have enabled the synthesis of highly functionalized azetidines with excellent control over stereochemistry. rsc.orgnih.gov For instance, transition metal catalysts, such as those based on palladium, rhodium, and copper, have been successfully employed in various cyclization and cross-coupling reactions to construct the azetidine core. researchgate.netorganic-chemistry.orgbham.ac.uk Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral azetidines. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing for the preparation of azetidines, including improved safety, scalability, and efficiency. acs.orgacs.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor allows for the rapid optimization of reaction conditions and can lead to higher yields and purities. acs.orgrsc.org The generation and use of reactive intermediates can also be handled more safely in a continuous flow setup. acs.org

Table 2: Comparison of Synthetic Approaches for Azetidines

| Synthetic Approach | Advantages | Disadvantages |

|---|---|---|

| Traditional Batch Synthesis | Well-established for many reactions. | Can be difficult to scale up; safety concerns with some reagents. |

| Catalytic Synthesis | High efficiency and selectivity; access to chiral compounds. | Catalyst cost and removal can be an issue. |

| Flow Chemistry | Improved safety, scalability, and control; rapid optimization. | Requires specialized equipment and expertise. |

Exploration of Unconventional Biological Targets for Mechanistic Study

Azetidine-containing compounds have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. medwinpublishers.comresearchgate.net While some azetidine-based drugs are already on the market, researchers are continuously exploring new and unconventional biological targets for this versatile heterocycle.

Recent studies have shown that azetidine derivatives can exhibit potent activity against a variety of targets, including:

Antimicrobial Targets: Azetidines have shown promise as antibacterial and antimalarial agents. nih.govacs.org For example, a series of azetidine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, by targeting mycolic acid biosynthesis. nih.govacs.org

Oncology Targets: The azetidine scaffold has been incorporated into molecules targeting various cancer-related proteins. Some azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a protein implicated in various cancers. nih.gov

Neurological Targets: Azetidine derivatives have been investigated for their potential to treat central nervous system disorders. For instance, certain analogues have been evaluated as dopamine (B1211576) receptor antagonists. researchgate.net

The exploration of these and other unconventional biological targets for this compound and its analogues could lead to the development of novel therapeutics with new mechanisms of action.

Development of this compound Analogues for Specific Research Tool Applications

The development of structurally related analogues of this compound can provide valuable tools for chemical biology research. By systematically modifying the structure of the parent compound, researchers can create probes to study biological processes, validate drug targets, and elucidate mechanisms of action.

For example, analogues can be designed to incorporate:

Reporter Groups: Fluorescent dyes or radioactive isotopes can be attached to the azetidine scaffold to create probes for imaging and tracking the molecule in biological systems.

Photoaffinity Labels: These groups can be used to covalently link the molecule to its biological target upon exposure to light, allowing for target identification and validation.

Biotin Tags: Biotinylation allows for the affinity purification of the target protein, facilitating its identification and characterization.

The synthesis of a library of this compound analogues with diverse functionalities would provide a valuable toolkit for the scientific community to explore the biological roles of this compound and its targets.

Potential for Derivatization in Materials Science or Bio-conjugation Research

The reactivity of the azetidine ring and the presence of the acetamide functional group in this compound provide opportunities for its derivatization and application in materials science and bioconjugation.

Materials Science: The incorporation of the rigid azetidine scaffold into polymers could lead to materials with unique thermal and mechanical properties. The nitrogen atom in the ring can also be functionalized to introduce other chemical groups, allowing for the fine-tuning of the material's properties.

Bioconjugation: The acetamide group can be hydrolyzed to reveal a primary amine, which can then be used to conjugate the molecule to biomolecules such as proteins, antibodies, or nucleic acids. This approach could be used to develop targeted drug delivery systems, where a therapeutic agent is attached to a targeting moiety that directs it to specific cells or tissues.

The versatility of the this compound scaffold makes it a promising platform for the development of new functional materials and bioconjugates with a wide range of potential applications.

Q & A

Q. What synthetic routes are recommended for N-(2-Azetidinylmethyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Acylation of the azetidine moiety using acetyl chloride or acetic anhydride under inert conditions .

- Step 2 : Optimization of coupling agents (e.g., DCC, EDC) to enhance reaction efficiency between the azetidine and acetamide groups .

- Step 3 : Purification via column chromatography or recrystallization to isolate the product.

Key variables affecting yield include temperature (optimal range: 0–25°C), solvent polarity (preference for DMF or THF), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Prioritize H and C NMR to confirm the azetidine ring integrity and acetamide linkage. Key markers include δ 2.1–2.3 ppm (acetamide methyl group) and δ 3.5–4.0 ppm (azetidine CH groups) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirm amide C=O stretching at ~1650–1680 cm and N–H bending at ~1550 cm .

Q. How should initial biological screening of this compound be designed?

- Methodological Answer :

- In vitro assays : Prioritize cytotoxicity (MTT assay ), antimicrobial activity (MIC determination via broth microdilution ), and enzyme inhibition (e.g., kinase or protease assays ).

- Dosage ranges : Test 1–100 µM concentrations, with DMSO as a vehicle control (<0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity across models be resolved?

- Methodological Answer :

- Comparative studies : Replicate assays under standardized conditions (e.g., pH, cell lines, incubation time) to isolate variables .

- Mechanistic profiling : Use RNA sequencing or proteomics to identify downstream pathways affected in conflicting models .

- Meta-analysis : Aggregate data from independent studies to identify trends or outliers using statistical tools like ANOVA or Bayesian modeling .

Q. What computational strategies predict this compound’s binding affinity with enzymatic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the azetidine nitrogen and acetamide carbonyl .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with activity data to refine predictive accuracy .

Q. What strategies optimize this compound’s selectivity for therapeutic targets?

- Methodological Answer :

- Structural analogs : Synthesize derivatives with substituents on the azetidine ring (e.g., halogenation) to modulate steric and electronic effects .

- Selectivity screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays .

- Pharmacophore mapping : Identify critical binding features (e.g., hydrogen bond acceptors) using MOE or Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.